molecular formula C6H9ClO2 B14273921 (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol CAS No. 176166-15-7

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol

Cat. No.: B14273921
CAS No.: 176166-15-7
M. Wt: 148.59 g/mol
InChI Key: POQMPIZDNRDMKF-NTSWFWBYSA-N
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Description

(1S,2S)-3-Chlorocyclohex-3-ene-1,2-diol is a chiral diol characterized by a cyclohexene ring substituted with chlorine at the 3-position and hydroxyl groups at the 1- and 2-positions in a cis-configuration (1S,2S stereochemistry). This compound is enzymatically synthesized and serves as a critical intermediate in organic synthesis, particularly for preparing ascorbate derivatives . Its enantiopure form ensures high specificity in downstream pharmaceutical and chemical applications. The chlorine substituent enhances electrophilicity, making it reactive in ring-opening and substitution reactions, while the diol structure provides sites for further functionalization.

Properties

CAS No.

176166-15-7

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol

InChI

InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1

InChI Key

POQMPIZDNRDMKF-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C(=C1)Cl)O)O

Canonical SMILES

C1CC(C(C(=C1)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.

    Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.

    Reduction: Formation of 3-chlorocyclohexane-1,2-diol.

    Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.

Medicine

In medicinal chemistry, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Cyclohexene Diols

The target compound belongs to a family of halogen-substituted cyclohexene diols. Key analogs include bromo- and fluoro-derivatives, which exhibit distinct physicochemical and biological properties due to differences in halogen electronegativity, atomic size, and bond strength.

Table 1: Comparison of Halogenated Cyclohexene Diols
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Key Differences
(1S,2S)-3-Chlorocyclohex-3-ene-1,2-diol Cl C₆H₇ClO₂ 146.57 Ascorbate preparation Moderate reactivity; balanced electrophilicity
(1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol Br C₆H₇BrO₂ 191.03 Vindoline synthesis Larger halogen size slows reaction kinetics
(1S,2S)-3-Fluorocyclohexa-3,5-diene-1,2-diol F C₆H₇FO₂ 130.12 Research applications High electronegativity increases stability

Key Findings :

  • Chlorine vs. Bromine : The brominated analog () is utilized in vindoline synthesis due to its ability to undergo selective ring-opening reactions, attributed to bromine’s polarizability. However, its larger atomic size reduces solubility compared to the chloro-derivative .
  • Chlorine vs. Fluorine : The fluorinated compound () exhibits greater metabolic stability, making it valuable in medicinal chemistry research. Fluorine’s electronegativity strengthens the C–F bond, reducing unintended side reactions .

Pharmaceutical Diol Intermediates

Several diol intermediates share structural or functional similarities with the target compound but differ in ring systems and substituents, leading to divergent biological activities.

Table 2: Comparison with Pharmaceutical Diols
Compound Name Structure Features Application Key Functional Groups
(3R,4S,5R)-5-Amino-3,4-dihydroxycyclohex-1-enecarboxylic acid Cyclohexene, amino, carboxylic acid Oseltamivir (antiviral) Amino, hydroxyl, carboxylic
(1S,2R)-2,3-Dihydro-1H-indene-1,2-diol Indene ring Indinavir sulfate (HIV protease inhibitor) Hydroxyl, fused aromatic ring

Key Findings :

  • Oseltamivir Intermediate: The amino and carboxylic acid groups in (3R,4S,5R)-5-amino-3,4-dihydroxycyclohex-1-enecarboxylic acid enable binding to viral neuraminidase, a mechanism absent in the chloro-diol .
  • Indinavir Intermediate : The indene ring in (1S,2R)-2,3-dihydro-1H-indene-1,2-diol enhances rigidity, optimizing interactions with HIV protease’s active site .

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